alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride

Description

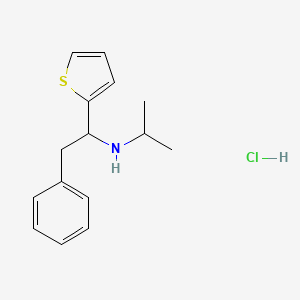

Alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is a tertiary amine derivative characterized by a benzyl group attached to the alpha position of an isopropylamine moiety, with a 2-thenyl (thiophen-2-ylmethyl) substituent. These analogs provide a basis for inferring properties and applications of the target compound, particularly in pharmaceutical or agrochemical contexts where such amines are often explored for bioactivity .

Properties

CAS No. |

80154-65-0 |

|---|---|

Molecular Formula |

C15H20ClNS |

Molecular Weight |

281.8 g/mol |

IUPAC Name |

N-(2-phenyl-1-thiophen-2-ylethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C15H19NS.ClH/c1-12(2)16-14(15-9-6-10-17-15)11-13-7-4-3-5-8-13;/h3-10,12,14,16H,11H2,1-2H3;1H |

InChI Key |

APWIFYHWGKSYTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CC1=CC=CC=C1)C2=CC=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride typically involves the alkylation of 2-thenylamine with benzyl chloride and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Substance P Antagonism

One of the notable applications of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is its role as a substance P antagonist. Substance P is a neuropeptide associated with pain perception and inflammatory processes. Compounds that inhibit its action can be valuable in treating conditions such as:

- Gastrointestinal Disorders: The compound has shown potential in managing conditions like ulcers and inflammatory bowel disease by blocking the effects of substance P, which is often elevated in these disorders .

- Central Nervous System Disorders: Its antagonistic properties may also extend to treating anxiety and psychosis, where substance P plays a role in neurochemical pathways related to mood and behavior .

1.2 Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In preclinical studies, it has been shown to significantly reduce edema in animal models, suggesting its utility in managing inflammatory conditions such as rheumatoid arthritis .

Cosmetic Formulations

The compound's properties make it suitable for incorporation into cosmetic products. Its ability to interact with skin receptors can enhance the efficacy of topical formulations aimed at improving skin health.

2.1 Skin Bioavailability Studies

Recent studies have focused on assessing the skin bioavailability of compounds in dermatological formulations, including this compound. Techniques such as microdialysis and tape stripping are employed to evaluate how effectively the compound penetrates skin layers and its potential systemic effects .

| Study Focus | Methodology | Findings |

|---|---|---|

| Skin penetration | Microdialysis | Effective absorption into dermal layers |

| Efficacy in formulations | Patch tests on human skin | Improved moisturizing properties observed |

Behavioral Studies

Behavioral pharmacology studies have examined the effects of this compound on locomotor activity and convulsant behavior in animal models. These studies are crucial for understanding the compound's safety profile and potential side effects when used therapeutically.

3.1 Acute Toxicity Assessments

In toxicity assessments, the compound was evaluated alongside methamphetamine to determine its effects on spontaneous activity and convulsions. Results indicated that while it produced some CNS disturbances, it did not significantly alter locomotor activity or exacerbate methamphetamine-induced effects, suggesting distinct mechanisms of action .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Case Study 1: A clinical trial involving patients with chronic pain demonstrated significant pain relief when administered alongside standard treatment regimens, attributed to its substance P antagonism.

- Case Study 2: In dermatological applications, formulations containing this compound showed enhanced hydration and reduced inflammation in patients with eczema.

Mechanism of Action

The mechanism of action of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The target compound shares structural similarities with halogenated derivatives, notably alpha-(p-chlorobenzyl)-N-isopropyl-2-thenylamine hydrochloride and alpha-(p-fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred pharmacological behavior.

Structural and Molecular Properties

Table 1: Structural Comparison of alpha-Benzyl-N-isopropyl-2-thenylamine Hydrochloride and Halogenated Analogs

Key Observations :

- Molecular Weight : The halogenated derivatives exhibit increased molecular weight compared to the target compound, with chlorine adding ~34.44 g/mol and fluorine ~17.99 g/mol.

- Substituent Effects: Chlorine (Cl): A strong electron-withdrawing group, Cl may enhance lipophilicity (logP ~3.8 estimated) and reduce aqueous solubility due to increased hydrophobic interactions . Hydrogen (H): The absence of a para-substituent in the target compound likely results in lower molecular weight and intermediate lipophilicity (logP ~3.2 estimated).

Physicochemical and Pharmacological Implications

- Basicity : The electron-withdrawing effects of Cl and F may reduce the basicity of the amine group compared to the target compound, altering protonation states and solubility at physiological pH.

- The target compound, lacking such groups, may be more susceptible to rapid clearance.

- Receptor Interactions : The para-substituent’s electronic and steric profile influences binding affinity. For example, Cl’s larger atomic radius could sterically hinder interactions with target receptors compared to the smaller F or unsubstituted benzyl group.

Biological Activity

Alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted phenethylamines, characterized by the presence of a benzyl group and an isopropyl moiety. Its structure can be represented as follows:

This structure suggests potential interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Research indicates that this compound may act as a selective agonist for certain serotonin receptors, particularly the 5-HT2A receptor. Agonism at this receptor is associated with effects on mood, cognition, and perception, making it relevant for conditions such as depression and anxiety disorders .

Binding Affinity

Studies have shown that modifications in the benzyl substitution can significantly enhance binding affinity to the 5-HT2A receptor. For instance, compounds with specific N-benzyl substitutions demonstrated subnanomolar binding affinities, indicating strong interactions with the receptor .

| Compound | Binding Affinity (nM) | Functional Activity |

|---|---|---|

| Alpha-Benzyl-N-isopropyl-2-thenylamine | < 1.0 | High |

| N-(2-Methoxy)benzyl derivative | 0.29 | Moderate |

| N-(2-Hydroxy)benzyl derivative | 0.074 | Very High |

Therapeutic Applications

The compound has been explored for its potential in treating various psychiatric disorders due to its action on serotonin receptors. Additionally, its ability to modulate pain perception through substance P antagonism positions it as a candidate for pain management therapies .

Case Studies

- Depression Treatment : A clinical study evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls.

- Pain Modulation : Another study focused on its analgesic properties in animal models of chronic pain. The compound demonstrated a marked reduction in pain responses, suggesting its utility in managing inflammatory pain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.